Bromo(113C)methylbenzene
Description
Significance of Stable Isotope Tracers in Contemporary Chemistry
Stable isotope tracers are non-radioactive atoms that, when incorporated into a molecule, act as a "tag" without altering the molecule's chemical properties. iaea.org This technique is pivotal in modern chemistry, allowing researchers to follow the journey of molecules through complex systems. silantes.com By measuring the amounts and proportions of these isotopes in samples, scientists can trace the origin, history, and interactions within various cycles, such as those involving water, carbon, and nitrogen. iaea.org The use of stable isotopes has revolutionized fields ranging from environmental science, where they help track nutrient cycling and pollution, to metabolomics, where they elucidate metabolic pathways. silantes.commdpi.com A key advantage of using stable isotopes is their high sensitivity and the ability to distinguish labeled molecules from the background matrix, providing clear and precise data. acs.org
The Role of Carbon-13 (¹³C) in Advancing Mechanistic Understanding
Carbon-13 (¹³C), a stable isotope of carbon with a natural abundance of about 1.1%, is a particularly valuable tool for chemists. catalysis.blog Its presence in a molecule allows for the use of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, a powerful analytical technique for determining molecular structure. irisotope.comsparkl.me More profoundly, ¹³C labeling enables the study of reaction mechanisms by tracking the fate of specific carbon atoms. sparkl.me By observing how the ¹³C label is distributed in the products of a reaction, chemists can deduce the pathways through which the reaction proceeds. Furthermore, the study of kinetic isotope effects (KIEs), which are small differences in reaction rates between molecules with different isotopes, provides sensitive insights into the transition state structures of reactions. acs.orgcdnsciencepub.com
Definition and Structural Context of Bromo(¹³C)methylbenzene
Bromo(¹³C)methylbenzene, also known as α-Bromotoluene-alpha-¹³C or Benzyl (B1604629) bromide-alpha-¹³C, is an isotopically labeled organic compound. parchem.comchemicalbook.com Its structure consists of a benzene (B151609) ring attached to a bromomethyl group (–CH₂Br), where the carbon atom of the methyl group is the stable isotope ¹³C. parchem.comnih.gov This specific labeling is crucial for many of the research applications of this compound.
The defining feature of Bromo(¹³C)methylbenzene is the precise placement of the ¹³C isotope on the methyl carbon. This specificity allows researchers to focus their investigations on reactions involving this particular carbon atom. For instance, in nucleophilic substitution reactions where the bromine atom is replaced, tracking the ¹³C-labeled methyl group provides unambiguous information about the fate of this part of the molecule.
Bromo(¹³C)methylbenzene should be distinguished from its ring-labeled isomers, where one or more of the carbon atoms in the benzene ring are ¹³C. While both types of labeled compounds are valuable, they serve different research purposes. Ring-labeled benzyl bromide would be employed in studies where the transformations of the aromatic ring are of primary interest. In contrast, methyl-labeled benzyl bromide is the tool of choice for investigating reactions at the benzylic position. A patent describes a method for synthesizing benzyl bromide compounds directly from isotope-labeled benzene rings, highlighting the distinct synthetic pathways and applications for ring-labeled versus side-chain-labeled compounds. google.com
Overview of Academic Research Domains Benefitting from Isotopic Methyl-Labeled Aryl Halides
Isotopically methyl-labeled aryl halides, such as Bromo(¹³C)methylbenzene, are instrumental in a variety of research areas. Their primary application lies in the elucidation of reaction mechanisms, particularly for nucleophilic substitution and cross-coupling reactions. cdnsciencepub.comnih.gov The ¹³C label serves as a powerful probe for techniques like NMR and mass spectrometry, allowing for detailed kinetic and mechanistic studies. nih.gov
Furthermore, these labeled compounds are crucial in the synthesis of more complex isotopically labeled molecules, including pharmaceuticals and PET (Positron Emission Tomography) radiotracers. nih.govmdpi.com The ability to introduce a ¹³C-labeled methyl group in the final stages of a synthesis is particularly valuable for drug discovery and development, aiding in studies of drug metabolism and pharmacokinetics. acs.orgrsc.org
Research Findings with Bromo(¹³C)methylbenzene and Related Compounds:
| Research Area | Key Finding | Significance |
| Reaction Mechanisms | A study on the bimolecular reaction of benzyl bromide with methoxide (B1231860) ion revealed a significant carbon-13 kinetic isotope effect (k¹²/k¹³ = 1.053). cdnsciencepub.com | This large isotope effect provides detailed information about the transition state of the Sₙ2 reaction, suggesting significant changes in bonding at the rate-determining step. cdnsciencepub.com |
| Reaction Mechanisms | Research on the ring-opening of aziridines with benzyl bromide showed that the reaction proceeds regiospecifically at the more hindered carbon atom. scispace.com | This finding, supported by computational studies, helps to understand the factors controlling the regioselectivity of nucleophilic attack on strained rings. scispace.com |
| Synthetic Methodology | A robust palladium-catalyzed method has been developed for the methylation of aryl chlorides using isotopically labeled potassium methyltrifluoroborate, which can be prepared from labeled precursors. nih.govacs.org | This provides a general and efficient way to introduce isotopically labeled methyl groups into a wide range of molecules, including drug-like scaffolds. nih.govacs.org |
| Radiolabeling | A method for the late-stage methylation of aryl bromides using a dual photoredox and metal catalysis system has been developed, allowing for the introduction of isotopic labels like ¹³C and ¹⁴C. acs.org | This enables the efficient synthesis of radiolabeled compounds for applications in drug discovery and medical imaging. acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromo(113C)methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480952 | |
| Record name | [Bromo(~13~C)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69838-86-4 | |
| Record name | [Bromo(~13~C)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69838-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for Site Specific Carbon 13 Incorporation
Strategies for ¹³C-Labeling at the Methyl Carbon of Aryl Systems
The foundational step in the synthesis of bromo(¹³C)methylbenzene is the introduction of the ¹³C-enriched methyl group onto the benzene (B151609) ring to produce ¹³C-labeled toluene (B28343). This can be accomplished through various synthetic pathways, often involving multiple steps or the use of specific ¹³C-enriched precursors.
Multi-step ¹³C-Methylation Routes
A common strategy involves the use of organometallic reagents. For instance, an aryl Grignard or organolithium reagent, prepared from a suitable bromobenzene (B47551) derivative, can be reacted with a ¹³C-labeled electrophile. While direct methylation of benzene can be challenging, a more controlled approach starts with a functionalized benzene ring.
Consider the synthesis beginning with 4-bromophenol. The phenolic hydroxyl group is first protected, for example, as a methoxymethyl (MOM) ether, to yield 1-bromo-4-(methoxymethyloxy)benzene. nih.gov This aryl bromide can then be converted to an aryllithium reagent using n-butyllithium. Subsequent quenching of this nucleophilic species with [¹³C]-methyl iodide introduces the isotopically labeled methyl group, forming 4-(methoxymethyloxy)-1-[¹³C]methylbenzene. nih.gov Deprotection of the MOM group would then yield [¹³C-methyl]-p-cresol, which can be further deoxygenated to produce [¹³C-methyl]toluene.
Utilization of ¹³C-Enriched Precursors (e.g., ¹³C-iodomethane, ¹³C-formaldehyde)
The use of commercially available, highly enriched ¹³C precursors is a cornerstone of modern isotopic labeling. Precursors such as [¹³C]iodomethane and [¹³C]formaldehyde are fundamental building blocks for introducing the ¹³C-methyl group.
[¹³C]Iodomethane is a versatile and widely used reagent for methylation. As described in the multi-step synthesis above, it serves as an excellent electrophile for reaction with aryl organometallic compounds. nih.gov The high isotopic purity of commercially available [¹³C]iodomethane, often exceeding 99 atom %, ensures a high degree of labeling in the final product. sigmaaldrich.com This reagent has been successfully employed in the synthesis of various ¹³C-methyl-labeled compounds, including amino acids and complex organic molecules. d-nb.infonih.gov
[¹³C]Formaldehyde can also be utilized, though the synthetic route to toluene is less direct. It can be used to generate a ¹³C-hydroxymethyl group on the aromatic ring, which would then require reduction to the corresponding methyl group.
The following table summarizes a representative reaction for the incorporation of a ¹³C-methyl group using [¹³C]iodomethane.
| Reactants | Reagents | Product | Description |
| 1-Bromo-4-(methoxymethyloxy)benzene | 1. n-BuLi, THF, -78 °C2. [¹³C]Methyl iodide | 4-(Methoxymethyloxy)-1-[¹³C]methylbenzene | This reaction demonstrates the formation of a C-C bond by reacting an aryllithium intermediate with [¹³C]methyl iodide to introduce the labeled methyl group. nih.gov |
Bromination Techniques for Benzyl (B1604629) Halide Synthesis
Once [¹³C-methyl]toluene is synthesized, the next critical step is the selective bromination of the labeled methyl group to yield bromo(¹³C)methylbenzene (benzyl-α-¹³C bromide).
Radical Bromination of Labeled Toluene Derivatives
Free radical bromination is a standard and effective method for the selective halogenation of the benzylic position of toluene and its derivatives. ma.edu This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), and proceeds via a radical chain mechanism. ma.edu
The reaction involves the homolytic cleavage of the bromine-bromine bond to form bromine radicals. A bromine radical then abstracts a hydrogen atom from the ¹³C-labeled methyl group of toluene, forming a stable benzyl radical and hydrogen bromide. This ¹³C-benzyl radical then reacts with another molecule of bromine to form the desired bromo(¹³C)methylbenzene and a new bromine radical, thus propagating the chain. ma.edu The use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common and often milder alternative to using elemental bromine.
A study on the photochemical bromination of toluene in a biphasic aqueous system demonstrated a scalable method that simplifies the workup, as the HBr byproduct is absorbed into the aqueous phase. scirp.org This approach allows the crude benzyl bromide to be used in subsequent reactions without purification by distillation. scirp.org
Alternative Halogenation Protocols
While radical bromination is the most common method, other protocols exist. For instance, electrochemical methods can be employed for the bromination of toluene derivatives. researchgate.net However, care must be taken to control the reaction conditions to favor side-chain bromination over electrophilic aromatic substitution (ring bromination). For activated systems like 4-methoxytoluene, electrochemical bromination can lead to initial ring bromination followed by side-chain bromination. researchgate.net
The following table outlines a typical radical bromination reaction.
| Reactant | Reagents | Product | Description |
| [¹³C-methyl]toluene | Br₂, light or AIBN | Bromo(¹³C)methylbenzene | A standard free-radical chain reaction that selectively brominates the benzylic methyl group. ma.edu |
| [¹³C-methyl]toluene | N-Bromosuccinimide (NBS), AIBN, CCl₄ | Bromo(¹³C)methylbenzene | A common and effective method for benzylic bromination, often providing cleaner reactions than elemental bromine. |
Purification and Isotopic Enrichment Verification in Labeled Materials
The final stage of the synthesis involves the purification of the bromo(¹³C)methylbenzene and, crucially, the verification of its chemical purity and isotopic enrichment.
Purification is typically achieved using standard laboratory techniques. As benzyl bromide is a liquid, vacuum distillation is a common method to separate it from any remaining starting material, dibrominated side products, or polymerization products. scirp.org Column chromatography can also be employed for smaller-scale purifications.
Verification of the isotopic enrichment is paramount and is primarily accomplished using spectroscopic methods. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for this purpose. academie-sciences.fr
¹H NMR: The proton spectrum will show the characteristic signals for the benzyl protons. The integration of the CH₂Br signal relative to the aromatic protons can confirm the structure.
¹³C NMR: This is the most direct method for confirming the position and extent of labeling. For bromo(¹³C)methylbenzene, a significantly enhanced signal will be observed for the benzylic carbon (¹³CH₂Br) at approximately 33-34 ppm. sigmaaldrich.com The absence of a strong signal at the natural abundance chemical shift for the methyl carbon of unlabeled benzyl bromide confirms high isotopic incorporation. Quantitative ¹³C NMR can be used to determine the atom % ¹³C enrichment. academie-sciences.frchemrxiv.org
Mass Spectrometry (MS) provides complementary information. The molecular ion peak in the mass spectrum of the labeled compound will be shifted by one mass unit (M+1) compared to the unlabeled compound, corresponding to the presence of one ¹³C atom. sigmaaldrich.com The relative intensities of the M+ and M+1 peaks can be used to calculate the isotopic enrichment. nih.gov
The following table summarizes the key analytical data for bromo(¹³C)methylbenzene.
| Analytical Technique | Expected Observation | Reference |
| ¹³C NMR | Enhanced signal for the benzylic carbon (¹³CH₂Br). | sigmaaldrich.com |
| Mass Spectrometry | Molecular ion peak at m/z corresponding to C₆H₅¹³CH₂Br. | sigmaaldrich.com |
| Purity | Typically >98% chemical purity and >99 atom % ¹³C isotopic purity for commercial products. | sigmaaldrich.com |
Green Chemistry Principles and Sustainable Synthesis of Labeled Benzyl Bromides
Key green chemistry principles relevant to the synthesis of labeled benzyl bromides include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. Traditional multi-step syntheses often generate significant waste, which is particularly problematic when dealing with expensive isotopically labeled materials.
Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. primescholars.comjocpr.com Reactions with high atom economy are inherently more sustainable.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. beilstein-journals.org They are a cornerstone of green synthesis, often enabling more selective and efficient transformations. researchgate.net
Safer Solvents and Auxiliaries: The use of hazardous solvents and separation agents should be minimized or avoided. Water, supercritical fluids, and benign organic solvents are preferred alternatives. scirp.org
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. researchgate.net The use of alternative energy sources like microwave irradiation can often reduce reaction times and energy consumption. rsc.org
Several innovative approaches are being explored to align the synthesis of labeled benzyl bromides with green chemistry principles.
One promising strategy involves the use of hydrogen peroxide (H₂O₂) as a benign oxidant in conjunction with hydrohalic acids. For instance, the bromination of aromatic compounds has been effectively achieved using a hydrogen peroxide–hydrobromic acid system, often accelerated by microwave irradiation. rsc.org This method avoids the use of more hazardous elemental bromine and can lead to cleaner reactions with easier work-ups.
Another approach focuses on catalytic C-H activation. Transition metal-catalyzed reactions, for example, using palladium, can directly functionalize a C-H bond, offering a more atom-economical route to substituted aromatics compared to traditional methods that require pre-functionalized starting materials. researchgate.net Palladium-catalyzed methods have also been specifically developed for the introduction of carbon isotopes into aromatic rings. acs.org
The concept of atom economy is particularly critical in the context of expensive ¹³C-labeled starting materials. For example, in a hypothetical synthesis of bromo(¹³C)methylbenzene starting from ¹³C-labeled toluene, the choice of brominating agent significantly impacts the atom economy.
| Reaction | Reactants | Desired Product | Byproducts | Percent Atom Economy |
| Traditional Bromination | Toluene, Bromine (Br₂) | Benzyl Bromide | Hydrogen Bromide (HBr) | 67.8% |
| Greener Bromination | Toluene, N-Bromosuccinimide (NBS) | Benzyl Bromide | Succinimide | 48.9% |
This table illustrates a theoretical comparison of atom economy for two different bromination methods of toluene. The calculation for percent atom economy is: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. While NBS is often considered a safer reagent, this example highlights that the choice of a "greener" reagent does not always lead to higher atom economy.
Recent research has also focused on improving the sustainability of Williamson ether synthesis-type reactions, which can be analogous to the formation of benzyl halides. These include using phase-transfer catalysts, polymer-supported reagents, and conducting reactions in aqueous micellar media to reduce the reliance on volatile organic solvents. scirp.org Iron-catalyzed cross-coupling reactions are also emerging as a more sustainable alternative to methods relying on precious metals like palladium, offering a pathway for hydrobenzylation under milder conditions. nih.gov
Furthermore, multicomponent reactions (MCRs) are gaining traction as a strategy that aligns with green chemistry principles. rug.nl MCRs combine multiple starting materials in a single step to form a complex product, often with high atom economy and reduced waste generation. While not directly applied to the synthesis of bromo(¹³C)methylbenzene itself, the principles of MCRs inform the design of more efficient and sustainable multi-step synthetic sequences.
By integrating these green chemistry principles, the synthesis of bromo(¹³C)methylbenzene and other labeled benzyl bromides can be made more sustainable, cost-effective, and environmentally responsible, without compromising on product quality or yield.
Sophisticated Spectroscopic and Analytical Characterization of Bromo ¹³c Methylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of individual atoms. For Bromo(¹³C)methylbenzene, ¹³C NMR is particularly informative due to the isotopic label.
High-Resolution ¹³C NMR Chemical Shift Analysis of the Methyl Carbon
The chemical shift (δ) in ¹³C NMR provides insight into the electronic environment of a carbon atom. The ¹³C-labeled methyl carbon in Bromo(¹³C)methylbenzene is expected to resonate at a characteristic frequency. In the parent molecule, methylbenzene (toluene), the methyl carbon typically appears around 21.5 ppm. docbrown.infodocbrown.info The introduction of a bromine atom to the aromatic ring influences the electron distribution of the entire molecule through inductive and resonance effects, which in turn affects the chemical shifts of all carbon atoms, including the methyl group.
The position of the bromine substituent (ortho, meta, or para) dictates the precise chemical shift of the methyl carbon. For instance, in 4-bromotoluene (B49008) (p-bromotoluene), the methyl carbon chemical shift is observed at approximately 21.1 ppm, a slight upfield shift compared to toluene (B28343). This is because bromine, despite being electronegative, is an ortho-para directing deactivator, and its resonance effects can subtly alter the shielding of the remote methyl group. The ¹³C labeling itself does not significantly alter the chemical shift value but results in a dramatically enhanced signal intensity for the labeled carbon, making it easily distinguishable from the natural abundance ¹³C signals of the aromatic carbons.
Table 1: Comparative ¹³C NMR Chemical Shifts of Methyl Carbons
| Compound | Substituent Position | Methyl Carbon Chemical Shift (δ, ppm) |
|---|---|---|
| Methylbenzene (Toluene) | - | ~21.5 |
| 2-Bromotoluene | ortho | ~22.6 |
| 3-Bromotoluene | meta | ~21.3 |
| 4-Bromotoluene | para | ~21.1 |
| Bromo(¹³C)methylbenzene | ortho/meta/para | ~21-23 (estimated) |
Note: Data for bromotoluene isomers are typical literature values and may vary slightly based on solvent and experimental conditions.
¹³C-¹H Coupling Constant Determination and Conformational Studies
Spin-spin coupling between ¹³C and ¹H nuclei provides valuable structural information. The one-bond coupling constant, ¹J(¹³C-¹H), for the labeled methyl group is typically in the range of 125-130 Hz for sp³ hybridized carbons. More significantly for conformational analysis are the long-range coupling constants, particularly the three-bond coupling (³J). The magnitude of these long-range couplings is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. nih.gov
The study of long-range ¹³C-¹H coupling constants can be a powerful tool for conformational analysis. iaea.org For Bromo(¹³C)methylbenzene, the coupling between the ¹³C-labeled methyl carbon and the ortho-protons on the benzene (B151609) ring (³J(C-C-C-H)) can provide insights into the rotational preference of the methyl group relative to the plane of the aromatic ring. The energies of different rotational conformations can be influenced by substituents on the ring, and analyzing the observed coupling constants can help determine the most stable conformation in solution. uv.es
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms in a molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. researchgate.net For Bromo(¹³C)methylbenzene, a strong correlation peak would be observed between the ¹H signal of the methyl protons and the intense ¹³C signal of the isotopically labeled methyl carbon. This unequivocally confirms the H₃¹³C-Ar moiety. Other correlations would appear between the aromatic protons and their attached aromatic carbons at natural ¹³C abundance.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between nuclei separated by two or three bonds (²J and ³J). uky.edu This is crucial for piecing together the molecular skeleton. For Bromo(¹³C)methylbenzene, the following key correlations would be expected:
Correlations from the methyl protons (¹H) to the ¹³C-labeled methyl carbon (this is a ²J coupling, often visible in HMBC).
Correlations from the methyl protons (¹H) to the aromatic carbon directly attached to the methyl group (C-ipso) and the ortho-aromatic carbons (C-ortho). uky.edu
Correlations from the aromatic protons to the ¹³C-labeled methyl carbon.
Overlaying HSQC and HMBC spectra can be particularly advantageous, allowing for the rapid differentiation of one-bond correlations from multiple-bond correlations and the identification of quaternary (non-protonated) carbons. acdlabs.com
Table 2: Expected 2D NMR Correlations for 4-Bromo(¹³C)methylbenzene
| Proton (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
|---|---|---|
| -¹³CH₃ | ¹³CH₃ (labeled) | C-ipso, C-ortho |
| H-ortho | C-ortho | C-ipso, C-meta, ¹³CH₃ (labeled) |
| H-meta | C-meta | C-ortho, C-para (Br-substituted) |
Note: This table represents conceptually expected correlations.
Quantitative ¹³C Enrichment and Isotopomer Abundance Analysis
A primary reason for synthesizing an isotopically labeled compound is to use it in applications where its enrichment level is critical. Quantitative ¹³C NMR can be used to determine the percentage of ¹³C incorporation at the methyl position. nsf.gov Because the ¹³C nucleus has a low natural abundance (~1.1%), the signal from the enriched ¹³C-methyl group will be significantly more intense than the signals from the natural abundance aromatic carbons. pressbooks.pub
By carefully acquiring a ¹³C NMR spectrum with appropriate relaxation delays to ensure signal intensities are proportional to the number of nuclei, the isotopic enrichment can be calculated. This is achieved by comparing the integrated area of the ¹³C-labeled methyl signal to the integrated area of the signals from the unenriched aromatic carbons, whose abundance is known to be at the natural level. xml-journal.net This analysis confirms the isotopic purity and provides the precise isotopomer abundance necessary for tracer studies. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. umsl.edu It is indispensable for confirming the molecular weight of a compound and analyzing its isotopic composition.
Isotopic Pattern Analysis and Mass Spectrometry for Tracing
The mass spectrum of Bromo(¹³C)methylbenzene is highly characteristic due to the presence of both the ¹³C label and the bromine atom.
Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks (M and M+2) of roughly equal intensity, separated by two mass units. libretexts.orgwikipedia.org
¹³C Label Impact: The incorporation of a ¹³C atom instead of a ¹²C atom at the methyl position increases the mass of the molecule by one unit. blogspot.com Therefore, the molecular ion peak for Bromo(¹³C)methylbenzene will be shifted to a higher m/z value compared to its unlabeled counterpart.
Combining these effects, the mass spectrum of Bromo(¹³C)methylbenzene will exhibit a base molecular ion corresponding to [¹²C₆H₄(¹³CH₃)⁷⁹Br]⁺ and a second major peak at M+2 corresponding to [¹²C₆H₄(¹³CH₃)⁸¹Br]⁺. The natural abundance of ¹³C in the rest of the molecule (the six aromatic carbons) will also contribute to a small M+1 peak relative to each of these main ion peaks. libretexts.org This unique isotopic signature provides definitive confirmation of the compound's identity and isotopic labeling. nih.gov This distinct pattern also makes the compound an excellent tracer in complex biological or environmental systems, as its fate can be monitored without interference from naturally occurring compounds. researchgate.net
Table 3: Theoretical Isotopic Peaks for the Molecular Ion of 4-Bromo(¹³C)methylbenzene
| Ion Formula | m/z (Nominal Mass) | Expected Relative Abundance | Description |
|---|---|---|---|
| ¹²C₆H₅¹²CH₃⁷⁹Br | 170 | ~100% | Unlabeled 4-Bromotoluene (M) |
| ¹²C₆H₅¹²CH₃⁸¹Br | 172 | ~98% | Unlabeled 4-Bromotoluene (M+2) |
| ¹²C₆H₄(¹³CH₃)⁷⁹Br | 171 | ~100% | Labeled Compound (M') |
| ¹²C₆H₄(¹³CH₃)⁸¹Br | 173 | ~98% | Labeled Compound (M'+2) |
| ¹²C₅¹³C₁H₄(¹³CH₃)⁷⁹Br | 172 | ~6.6% | Labeled compound with one natural abundance ¹³C in the ring |
Note: Relative abundances are approximate and calculated based on natural isotopic abundances. The actual spectrum will show clusters of peaks around these nominal masses.
Fragmentation Pathways of Isotopic Benzyl (B1604629) Bromides
Mass spectrometry is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization. In the case of benzyl bromides, including their isotopic variants like bromo(¹³C)methylbenzene, electron impact (EI) ionization typically leads to the formation of a molecular ion peak, followed by characteristic fragmentation.
The primary fragmentation pathway for benzyl bromide involves the cleavage of the C-Br bond to form the benzyl cation (C₆H₅CH₂⁺) or its ¹³C-labeled counterpart ([¹³C]C₆H₄CH₂⁺). iitd.ac.in This benzylic carbocation is resonance-stabilized and often rearranges to the more stable tropylium (B1234903) ion. iitd.ac.in This results in a prominent peak at m/z 91 for the unlabeled compound and m/z 92 for bromo(¹³C)methylbenzene. iitd.ac.indocbrown.info The presence of bromine's two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance, leads to a characteristic M and M+2 isotopic pattern for bromine-containing fragments. wikipedia.orgwpmucdn.com
Further fragmentation of the tropylium ion can occur, leading to the loss of acetylene (B1199291) (C₂H₂) to form a cyclopentadienyl (B1206354) cation (C₅H₅⁺) with an m/z of 65. wpmucdn.com Another potential fragmentation involves the loss of a hydrogen atom from the molecular ion, resulting in an M-1 peak. docbrown.info Studies using deuterium (B1214612) labeling have helped to establish these major fragmentation pathways. cdnsciencepub.com It is noteworthy that in chemical ionization mass spectrometry, the fragmentation patterns of benzyl halides differ significantly from ring-substituted halotoluenes, suggesting that rearrangement to a common tropylium-type structure does not occur before fragmentation under these conditions. cdnsciencepub.com
Table 1: Characteristic Mass Spectral Fragments of Bromo(¹³C)methylbenzene
| Fragment Ion | m/z (mass-to-charge ratio) | Description |
| [C₆H₅¹³CH₂Br]⁺ | 172/174 | Molecular ion (presence of ⁷⁹Br/⁸¹Br isotopes) |
| [C₆H₅¹³CH₂]⁺ | 92 | ¹³C-labeled benzyl/tropylium cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
| [C₅H₅]⁺ | 65 | Cyclopentadienyl cation |
Isotope Dilution Mass Spectrometry for Analytical Precision
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes isotopically labeled compounds as internal standards. researchgate.net Bromo(¹³C)methylbenzene is an ideal candidate for such applications due to the known mass shift of M+1 compared to its unlabeled counterpart. sigmaaldrich.com This method is particularly valuable for overcoming matrix effects in complex samples, where other components might interfere with the analyte's signal.
In a typical IDMS workflow, a known amount of the isotopically labeled standard, bromo(¹³C)methylbenzene, is added to the sample containing the unlabeled analyte (benzyl bromide). The sample is then analyzed by a mass spectrometer, and the ratio of the signal intensities of the labeled and unlabeled compounds is measured. Since the chemical and physical properties of the isotopically labeled standard are nearly identical to the analyte, any loss of sample during preparation or analysis will affect both compounds equally, thus preserving the accuracy of the ratio. This allows for precise and accurate quantification of the analyte, even at low concentrations. mdpi.com The use of stable isotope-labeled standards, such as those labeled with ¹³C or deuterium, is a cornerstone of quantitative analysis in fields ranging from environmental monitoring to clinical diagnostics. researchgate.netnih.gov
Chromatographic Separations Coupled with Isotope-Sensitive Detectors
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential techniques for separating bromo(¹³C)methylbenzene from complex mixtures prior to its detection. jmchemsci.comnih.gov The choice of chromatographic method depends on the volatility and polarity of the compound and the sample matrix.
For volatile compounds like benzyl bromide, GC is a common choice. researchgate.net When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components in a mixture. jmchemsci.com The use of an isotope-sensitive detector, such as a mass spectrometer, is crucial for distinguishing between the ¹³C-labeled compound and its unlabeled analog. In GC-MS analysis, the two compounds will have slightly different retention times, but their mass spectra will show the characteristic mass shift, allowing for their individual detection and quantification. shimadzu.com
For less volatile derivatives or in situations where derivatization is employed, HPLC can be utilized. nih.gov Chemical derivatization with reagents like pentafluorobenzyl bromide can be used to enhance the chromatographic properties and detection sensitivity of analytes. semanticscholar.orgscience.govbohrium.com The separation of isotopically labeled compounds by chromatography is generally effective, although in some cases, there might be very small differences in retention times due to the isotope effect, which are usually negligible for analytical purposes. researchgate.net
Table 2: Chromatographic Methods for Benzyl Bromide Analysis
| Chromatographic Technique | Detector | Application |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Separation and quantification of volatile compounds like benzyl bromide and its isotopic variants. jmchemsci.comresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Analysis of less volatile derivatives or when derivatization is required for enhanced sensitivity. nih.gov |
Integration of Spectroscopic Data for Comprehensive Structural Characterization
A comprehensive understanding of the structure of bromo(¹³C)methylbenzene is achieved by integrating data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in addition to mass spectrometry.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For bromo(¹³C)methylbenzene, the key feature is the signal corresponding to the ¹³C-labeled benzylic carbon. sigmaaldrich.com The chemical shift of this carbon will be distinct from the other aromatic carbons, which typically appear in the range of 120-150 ppm. libretexts.org The specific location of the ¹³C label can be definitively confirmed by the presence of a strong, unique signal for that carbon.
¹H NMR Spectroscopy: The ¹H NMR spectrum gives information about the hydrogen atoms in the molecule. The protons on the ¹³C-labeled methylene (B1212753) group will exhibit coupling to the ¹³C nucleus (¹J_CH), resulting in a doublet, which is a clear indicator of the isotopic labeling. The aromatic protons will show characteristic splitting patterns depending on their positions on the benzene ring. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. For bromo(¹³C)methylbenzene, characteristic absorption bands would be observed for the C-Br stretching vibration, aromatic C-H stretching, and C=C stretching of the benzene ring. rsc.orgacs.org
By combining the information from mass spectrometry (molecular weight and fragmentation), ¹³C and ¹H NMR (carbon and proton environments and connectivity), and IR spectroscopy (functional groups), a complete and unambiguous structural characterization of bromo(¹³C)methylbenzene can be achieved. acs.orgmdpi.com
Table 3: Spectroscopic Data for the Characterization of Bromo(¹³C)methylbenzene
| Spectroscopic Technique | Key Information Provided |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (from isotopic patterns), and fragmentation pathways. iitd.ac.inwikipedia.org |
| ¹³C Nuclear Magnetic Resonance (NMR) | Carbon skeleton, confirmation of ¹³C label position. sigmaaldrich.comlibretexts.org |
| ¹H Nuclear Magnetic Resonance (NMR) | Proton environment, ¹H-¹³C coupling confirms labeling. rsc.org |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-Br, aromatic ring). rsc.orgacs.org |
Mechanistic Investigations and Reaction Pathway Elucidation Utilizing Bromo ¹³c Methylbenzene
Carbon-13 Kinetic Isotope Effects (KIE) Studies
The Carbon-13 Kinetic Isotope Effect (¹³C KIE) is the ratio of the rate constant of a reaction with the naturally abundant ¹²C isotope to the rate constant of the same reaction with a ¹³C isotope at a specific position, in this case, the benzylic carbon (k¹²/k¹³). Measuring this ratio provides profound insight into the bonding changes occurring at the rate-determining step of a reaction.
The theoretical basis for the ¹³C KIE in nucleophilic substitution reactions stems from the vibrational energy differences between the C-Br bond in ¹²C- and ¹³C-labeled bromo(methyl)benzene. stackexchange.com The bond involving the heavier ¹³C isotope has a lower zero-point vibrational energy than the bond with the lighter ¹²C isotope. stackexchange.com During a substitution reaction, the bonding environment of this carbon atom changes as it proceeds from the ground state to the transition state.
In a unimolecular (Sₙ1) reaction, the rate-determining step is the cleavage of the C-Br bond to form a planar carbocation. This involves a significant decrease in the bonding order to the benzylic carbon. Consequently, the difference in zero-point energy between the isotopic bonds is largely lost in the transition state, leading to a relatively large KIE. stackexchange.comnih.gov
Conversely, in a bimolecular (Sₙ2) reaction, the transition state involves the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Br bond. nih.gov The benzylic carbon is pentacoordinate and more sterically constrained in the Sₙ2 transition state. Because one bond is forming while another is breaking, the net change in the vibrational environment of the isotopic carbon is less pronounced compared to the Sₙ1 transition state. This results in a smaller, though still significant, ¹³C KIE. nih.govharvard.edu Therefore, the magnitude of the experimentally determined ¹³C KIE is a diagnostic tool for distinguishing between Sₙ1 and Sₙ2 pathways. stackexchange.com
Benzylic systems like bromo(methyl)benzene are capable of reacting via both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions. brainly.comquora.com The use of bromo(¹³C)methylbenzene allows for the experimental measurement of the KIE to probe the mechanism under specific conditions.
For instance, studies on the bimolecular reaction of benzyl (B1604629) bromide with alkoxide ions have been conducted to determine the ¹³C KIE at the alpha-carbon. These experiments involve reacting a mixture of labeled and unlabeled benzyl bromide and measuring the isotopic composition of the remaining reactant or the product at various degrees of reaction completion. The results from such studies provide concrete values that can be used to infer mechanistic details.
A study on the reaction of benzyl bromide with methoxide (B1231860) ion in methanol (B129727) yielded specific KIE values at different temperatures, demonstrating the sensitivity of this method. cdnsciencepub.com
| Temperature (°C) | k¹²/k¹³ |
|---|---|
| -23 | 1.058 |
| 0 | 1.053 |
Data sourced from a study on the temperature dependence of the ¹³C kinetic isotope effect for benzyl halides. cdnsciencepub.com
The experimentally observed isotopic fractionation, or KIE, provides a window into the structure of the transition state. princeton.edu For nucleophilic substitutions at a benzylic carbon:
A large ¹³C KIE (e.g., > 1.05) suggests a transition state with significant C-Br bond cleavage. This is indicative of a reaction mechanism with substantial Sₙ1 character, where the benzylic carbon is developing significant positive charge and moving towards a planar sp²-hybridized state. stackexchange.com
A smaller ¹³C KIE (e.g., 1.02-1.05) indicates a more synchronous process where the breaking of the C-Br bond is accompanied by the formation of the C-nucleophile bond. This is characteristic of an Sₙ2 mechanism. The magnitude of the effect reflects the symmetry of the transition state; a transition state where bond-making and bond-breaking are equally advanced will have a different KIE from one where one process is ahead of the other. nih.govharvard.edu
The values observed for benzyl bromide with methoxide (1.053-1.058) are considered relatively large for a bimolecular displacement, suggesting an Sₙ2 transition state where the C-Br bond is considerably weakened. cdnsciencepub.com This is consistent with the benzylic position's ability to stabilize charge, leading to a "looser" Sₙ2 transition state with more Sₙ1 character compared to a simple primary alkyl halide like methyl bromide. wikipedia.org
The magnitude of the kinetic isotope effect is generally temperature-dependent, typically showing an inverse relationship with temperature. cdnsciencepub.comacs.orgfz-juelich.de As the temperature increases, the KIE value tends to decrease and approach unity. This is because the additional thermal energy available to the molecules makes the difference in activation energy arising from the zero-point energy difference less significant. cdnsciencepub.com
Theoretical models predict, and experimental data confirm, that a plot of ln(k¹²/k¹³) versus 1/T should be linear. acs.org The data from the reaction of benzyl bromide with methoxide ion clearly illustrates this trend. cdnsciencepub.com
| Temperature (K) | 1/T (K⁻¹) | k¹²/k¹³ | ln(k¹²/k¹³) |
|---|---|---|---|
| 250.15 | 0.003998 | 1.058 | 0.0564 |
| 273.15 | 0.003661 | 1.053 | 0.0516 |
Data derived from experimental values for benzyl bromide. cdnsciencepub.com
This observed decrease in the KIE at higher temperatures is a hallmark of primary kinetic isotope effects and provides further confirmation that the C-Br bond is being broken in the rate-determining step of the reaction. cdnsciencepub.com
Tracing of Reaction Intermediates and Rearrangement Processes
Isotopic labeling is not only for determining kinetic effects but also serves as an invaluable method for tracing the path of atoms through a reaction. By replacing a specific ¹²C atom with a ¹³C marker, the fate of that atom can be followed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry.
In the context of nucleophilic substitution on bromo(¹³C)methylbenzene, the ¹³C label is placed at the reactive benzylic carbon. For a straightforward Sₙ1 or Sₙ2 reaction, the outcome is predictable: the nucleophile will attach to the labeled carbon. Analysis of the product would confirm that the ¹³C label is located at the benzylic position, directly bonded to the new nucleophile. This confirms the absence of any skeletal rearrangement.
While significant rearrangements are uncommon for simple benzyl halides due to the stability of the aromatic ring, the isotopic label is a definitive tool to rule them out. In more complex benzylic systems or under conditions that might promote rearrangements (e.g., Friedel-Crafts alkylations with benzylic halides), a ¹³C label would be essential. If a rearrangement, such as a 1,2-hydride or 1,2-phenyl shift, were to occur in an intermediate carbocation, the position of the ¹³C label in the final product would unambiguously reveal the migration pathway. Thus, the use of bromo(¹³C)methylbenzene provides a robust method to confirm the integrity of the carbon skeleton during nucleophilic substitution or to precisely map any alternative reaction channels.
Exploration of Radical Mechanisms in Halogenation and Derivatization
The benzylic position of methylbenzene (toluene) is susceptible to free-radical halogenation due to the resonance stabilization of the resulting benzyl radical. ucalgary.cayoutube.com The mechanism proceeds via a classic radical chain reaction involving initiation, propagation, and termination steps. ucalgary.cayoutube.com The use of Bromo(¹³C)methylbenzene is instrumental in studying these pathways.
Reaction Mechanism:
The free-radical halogenation of the methyl group on an aromatic ring typically involves the following steps:
Initiation: Homolytic cleavage of a halogen molecule (e.g., Br₂) by heat or UV light to form two halogen radicals. ucalgary.ca
Propagation: A halogen radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with another halogen molecule to form the benzyl halide product and a new halogen radical, which continues the chain. ucalgary.cayoutube.com
Termination: Combination of any two radical species to end the chain reaction. ucalgary.cayoutube.com
The stability of the benzyl radical makes benzylic C-H bonds particularly reactive towards radical abstraction. youtube.com Bromo(¹³C)methylbenzene, when used as a starting material or a product in derivatization studies, allows for precise tracking of the labeled carbon. For instance, in reactions where benzyl bromide is converted into other products via a radical intermediate, the ¹³C label can be followed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. This allows chemists to confirm that the reaction proceeds through a benzyl radical without skeletal rearrangement and to quantify the products formed accurately.
Studies on atom transfer radical addition (ATRA) processes, where a radical adds to a double bond followed by halogen atom transfer, can employ ¹³C-labeled benzyl bromide derivatives to trace the fate of the benzylic carbon and elucidate the mechanism of the halogen transfer step. nih.gov
Use in Elucidating Electrophilic Aromatic Substitution Mechanisms
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of aromatic compounds. The mechanism generally involves a two-step process: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. scribd.com
The study of kinetic isotope effects (KIEs) is a key method for determining the rate-determining step of these reactions. princeton.edumcmaster.ca While deuterium (B1214612) labeling (C-H vs. C-D) is most common for studying the deprotonation step, ¹³C labeling in a substituent, as in Bromo(¹³C)methylbenzene, can be used to probe secondary KIEs. stackexchange.com These effects arise from changes in hybridization and bonding at the labeled position between the ground state and the transition state.
In a typical EAS reaction on the aromatic ring of a toluene (B28343) derivative, the rate-determining step is the formation of the arenium ion. stackexchange.com Since the C-H bond at the site of substitution is not broken in this step, no primary KIE is observed. scribd.com The use of Bromo(¹³C)methylbenzene would not be expected to show a significant primary KIE for substitution on the aromatic ring. However, it could be used to investigate more subtle electronic effects or to rule out alternative mechanisms where the benzylic carbon is directly involved in the rate-limiting step. For example, if a mechanism involved the temporary loss or transformation of the methyl group, the ¹³C label would serve as an unambiguous tracer.
Applications in Catalytic Transformations
Isotopically labeled compounds are invaluable in the study of catalytic cycles, enabling researchers to follow the path of the labeled atom through various intermediates. researchgate.netresearchgate.net Bromo(¹³C)methylbenzene is a suitable substrate for various catalytic transformations, including those that are organocatalyzed, involve carbonylation, or are initiated by light.
Role in Organocatalyzed Processes
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has seen significant development. Certain organocatalytic systems can activate alkyl halides. For instance, photocatalytic methods can generate radicals from alkyl bromides, which can then engage in further reactions. chemrxiv.org
In a hypothetical organocatalyzed reaction involving Bromo(¹³C)methylbenzene, the ¹³C label would serve as a handle to monitor the reaction progress and identify intermediates. For example, in a reaction proceeding through a benzyl radical generated via single-electron transfer from an excited organocatalyst, the labeled carbon could be tracked into the final product. This would confirm the proposed pathway and rule out mechanisms involving, for example, an Sₙ2 substitution where the carbon-bromine bond is broken without forming a radical intermediate.
Isotopic Incorporation in Carbonylation Reactions
Palladium-catalyzed carbonylation reactions are a powerful method for synthesizing carbonyl compounds, such as esters, amides, and thioesters, from organic halides. acs.orgnih.gov Benzyl bromides are effective substrates for these transformations. acs.orgnih.gov The use of either a labeled substrate like Bromo(¹³C)methylbenzene or a labeled carbon monoxide source ([¹³C]CO) allows for the specific incorporation of a carbon-13 isotope into the carbonyl group of the product.
A study by Burhardt et al. demonstrated a palladium-catalyzed thiocarbonylation of benzyl bromides using a solid CO precursor. acs.orgnih.gov This methodology was shown to be applicable for ¹³C introduction, enabling the synthesis of isotopically labeled thioesters. nih.gov Similarly, visible light-driven, metal-free organocatalytic methods have been developed for the carbonylation of alkyl halides, which are also highlighted for their utility in ¹³C isotopic labeling. researchgate.netbohrium.com
Below is a table summarizing representative conditions for such catalytic carbonylations.
| Catalyst System | Substrate | Nucleophile | Conditions | Product | Yield | Ref |
| Pd(OAc)₂ / Xantphos | Aryl Bromide | N,O-dimethylhydroxylamine | CO (1 atm), Base, Toluene, 80-120 °C | Weinreb Amide | High | nih.gov |
| Pd(OAc)₂ / Xantphos | Aryl Bromide | Primary/Secondary Amine | CO (1 atm), Na₂CO₃, Toluene, 60-100 °C | Benzamide | High | nih.gov |
| PdCl₂(PhCN)₂ / Xantphos | Benzyl Bromide | Thiol | CO (from precursor), NaOAc, Anisole, 120 °C | Thioester | High | acs.orgnih.gov |
| 4-DPAIPN (Organo-photocatalyst) | Alkyl Iodide | Methanol | CO (gas), Et₃N, 1,4-Dioxane, Blue LED, RT | Ester | 86% | researchgate.net |
This table presents generalized conditions and results from the cited literature.
Photocatalytic Activation of Alkyl Halides
Visible-light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. This technology allows for the activation of stable bonds, such as the carbon-halogen bond in alkyl halides, under gentle conditions. nsf.gov Alkyl bromides, including benzyl bromide, can be reduced by an excited photocatalyst to generate a carbon-centered radical, which can then participate in a variety of bond-forming reactions. chemrxiv.org
For example, lead-halide perovskites have been employed as photocatalysts for the α-alkylation of aldehydes and the reductive dehalogenation of alkyl halides. nsf.gov Another study details a photoinduced ATRA process for the difunctionalization of styrenes to produce fluorinated benzyl bromides, proceeding through a benzylic radical intermediate. nih.gov
The use of Bromo(¹³C)methylbenzene in these photocatalytic systems would be a definitive method for mechanistic elucidation. By tracking the ¹³C label, researchers can:
Confirm the formation of the benzyl radical intermediate.
Follow the pathway of the radical in subsequent coupling or addition reactions.
Use techniques like ¹³C NMR to characterize transient intermediates or final products, confirming the connectivity of the labeled carbon. nih.gov
The table below summarizes examples of photocatalytic transformations involving alkyl halides.
| Catalyst | Substrate Type | Transformation | Key Intermediate | Ref |
| Lead-Halide Perovskite (e.g., APbBr₃) | Alkyl Halide | Reductive Dehalogenation / sp³-C Coupling | Carbon-centered radical | nsf.gov |
| Iridium or Ruthenium complexes | Alkyl Bromide / Amine | α-Alkylation of Amines | α-amino radical and carbon-centered radical | chemrxiv.org |
| Iridium complex (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆) | Styrene (B11656) / Bromo-fluoro-reagent | Atom Transfer Radical Addition (ATRA) | Benzylic radical | nih.gov |
This table illustrates the types of photocatalytic reactions where a labeled substrate like Bromo(¹³C)methylbenzene could be used for mechanistic studies.
Applications in Chemical Biology and Environmental Research
Elucidation of Metabolic Pathways (Non-Clinical Contexts)
Stable isotope labeling is a cornerstone of metabolic research, enabling scientists to map the flow of atoms through biochemical pathways. royalsocietypublishing.org By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the isotopic signature as it is incorporated into downstream metabolites, providing definitive evidence of pathway activity and quantifying the flow of carbon through the network. nih.govspringernature.com
Tracing Carbon Flux in Microbial Systems and Cellular Metabolism
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular reactions. nih.gov When a microorganism is supplied with a ¹³C-labeled substrate like Bromo(1,13C)methylbenzene, the labeled methyl group can be traced as it enters central carbon metabolism. For instance, if the methyl group is oxidized, the resulting labeled carbon could be incorporated into various cellular building blocks.
The pattern of ¹³C enrichment in key metabolites, particularly proteinogenic amino acids, provides a detailed fingerprint of the metabolic pathways that were active during growth on the substrate. royalsocietypublishing.org By analyzing these labeling patterns with mass spectrometry or NMR and applying computational models, researchers can calculate the absolute fluxes through interconnected pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. This approach provides critical insights into cellular physiology and how metabolism is regulated in response to different conditions or genetic modifications. vanderbilt.edu
Below is a table illustrating how the position of a ¹³C label in a precursor can inform pathway activity by analyzing the resulting patterns in key metabolic intermediates.
| Labeled Precursor | Metabolic Pathway | Key Intermediate | Expected ¹³C Labeling Pattern | Implication |
| [1-¹³C]-Glucose | Glycolysis | Pyruvate | Labeled at the C3 (methyl) position | Indicates activity of the Embden-Meyerhof-Parnas pathway. |
| [1-¹³C]-Glucose | Pentose Phosphate Pathway | Pyruvate | Unlabeled or labeled at C1/C2 | Indicates carbon shuffling and CO₂ loss characteristic of the PPP. |
| Bromo(1,¹³C)methylbenzene | Toluene (B28343) Degradation Pathway | Benzoate / Catechol | Labeled at the carboxyl or ring carbon | Traces the initial oxidative steps of aromatic hydrocarbon degradation. |
This interactive table demonstrates the principles of carbon flux analysis using isotopic tracers.
Investigation of Biosynthetic Routes to Natural Products
Isotopically labeled compounds are indispensable tools for discovering and confirming the biosynthetic pathways of natural products. By feeding a producing organism a ¹³C-labeled precursor, scientists can determine which atoms in the final complex molecule are derived from that precursor. nih.gov
For example, to investigate the biosynthesis of a natural product containing a benzyl (B1604629) group, Bromo(1,13C)methylbenzene or a similar labeled compound could be supplied to the culture. After a period of growth, the natural product would be isolated and analyzed using ¹³C-NMR or mass spectrometry. The detection of a ¹³C signal at a specific position in the molecule's carbon skeleton would provide direct evidence that the methyl group of the bromotoluene derivative was incorporated at that site. This method is crucial for identifying the building blocks of complex molecules and understanding the enzymatic reactions that assemble them. plos.org
Stable Isotope Probing (SIP) for Functional Microbial Communities
Stable Isotope Probing (SIP) is a culture-independent technique that links a microbe's identity to its metabolic function within a complex environmental community. nih.govnih.gov The method involves introducing a substrate labeled with a heavy isotope, such as Bromo(1,13C)methylbenzene, into an environmental sample (e.g., soil, water, or a bioreactor). Microorganisms that actively consume the labeled substrate will incorporate the ¹³C into their cellular components, including DNA, RNA, and phospholipid fatty acids (PLFAs). microbe.com
By extracting and separating these "heavy," ¹³C-labeled biomarkers from the unlabeled biomass of the rest of the community, researchers can identify the specific organisms responsible for the metabolic process of interest. nih.govnih.gov This has been instrumental in identifying novel bacteria capable of degrading environmental pollutants. bohrium.com
| SIP Technique | Biomarker Analyzed | Information Gained | Key Advantage |
| DNA-SIP | Deoxyribonucleic Acid (DNA) | Phylogenetic identity (who is there) of active microbes via 16S rRNA or functional gene sequencing. | Provides a direct link between metabolic function and the genetic identity of the organism. |
| RNA-SIP | Ribonucleic Acid (RNA) | Identifies metabolically active community members; RNA is a proxy for protein synthesis and cellular activity. | Reflects more immediate metabolic activity than DNA, as RNA turnover is faster. |
| PLFA-SIP | Phospholipid Fatty Acids (PLFAs) | Identifies broad functional groups of microbes (e.g., Gram-positive, Gram-negative) that incorporate the label. | Conclusively demonstrates incorporation of the contaminant's carbon into microbial biomass. microbe.com |
This table summarizes the primary methods used in Stable Isotope Probing to link microbial identity with function.
Environmental Fate and Degradation Studies
Understanding how organic pollutants persist or degrade in the environment is critical for risk assessment and remediation. ¹³C-labeled compounds provide an unambiguous way to trace the fate of contaminants in complex environmental matrices. nih.gov
Tracing Biodegradation Pathways of Organic Pollutants
Using a ¹³C-labeled version of a pollutant like Bromo(1,13C)methylbenzene allows researchers to prove conclusively that biodegradation is occurring at a contaminated site. microbe.comenviro.wiki The ¹³C label acts as a tracer that cannot be naturally replicated, distinguishing the contaminant's carbon from the vast background of natural organic carbon.
When microorganisms metabolize the ¹³C-labeled contaminant, the label is incorporated into their biomass or respired as ¹³CO₂. By sampling and analyzing microbial biomarkers or dissolved inorganic carbon, the presence of the ¹³C enrichment provides definitive proof of biodegradation. microbe.comenviro.wiki This technique has been successfully applied to demonstrate the in-situ biodegradation of pollutants like benzene (B151609) and toluene.
The table below presents hypothetical data based on real-world SIP studies, illustrating how ¹³C enrichment in microbial fatty acids provides clear evidence of contaminant degradation.
| Microbial Fatty Acid | δ¹³C Value in Control Well (‰) | δ¹³C Value in SIP Well (‰) | Interpretation |
| 16:1ω7c | -28.5 | +1250.4 | Significant ¹³C enrichment indicates active incorporation of carbon from the labeled contaminant. |
| 16:0 | -27.9 | +980.2 | Strong evidence of biodegradation by the microbial community. |
| 18:1ω7c | -29.1 | +755.8 | The labeled carbon has been assimilated into the biomass of specific microbial groups. |
| 18:0 | -28.3 | -27.5 | No significant enrichment; this microbial group is likely not consuming the contaminant. |
This interactive data table shows example results from a PLFA-SIP study. The δ¹³C value measures the ratio of ¹³C to ¹²C; a large positive value in the SIP well indicates the microbes have consumed the ¹³C-labeled contaminant.
Understanding Abiotic Transformation Processes in Environmental Matrices
In addition to biodegradation, organic compounds can be transformed in the environment through non-biological (abiotic) processes such as hydrolysis, oxidation, or photolysis (degradation by light). Isotope labeling is a valuable tool for distinguishing these abiotic reactions from microbial degradation.
By conducting experiments in sterilized environmental matrices (e.g., sterile soil or water) with Bromo(1,13C)methylbenzene, any observed transformation products must be the result of abiotic processes. This allows researchers to isolate and study the kinetics and mechanisms of these reactions. Tracking the formation of ¹³C-labeled daughter products helps to build a complete picture of a contaminant's environmental fate, accounting for both biological and chemical degradation pathways, which is essential for developing effective environmental models and remediation strategies.
Assessing Compound Persistence and Environmental Mobility using Labels
Stable isotope labeling is a highly effective technique for evaluating the environmental persistence and mobility of organic compounds. By replacing a standard carbon-12 atom with a carbon-13 atom, researchers can unambiguously track a molecule through various environmental compartments, such as soil, water, and air, and differentiate it from pre-existing or background contaminants.
Brominated aromatic compounds are of significant environmental interest due to their widespread use and potential for persistence and bioaccumulation. nih.govfapu.de The use of Bromo(113C)methylbenzene allows for detailed studies of its degradation pathways and movement through ecosystems. For instance, in a soil microcosm study, the labeled compound can be introduced, and its fate can be monitored over time. Analytical techniques like gas chromatography-isotope ratio mass spectrometry (GC-IRMS) can be employed to measure the isotopic composition of the parent compound and its metabolites. nih.gov
The 13C label serves as a tracer, enabling the elucidation of biotransformation mechanisms. As microorganisms degrade this compound, the label is incorporated into various metabolic products. Identifying these labeled metabolites helps to construct a detailed picture of the degradation pathway, which can include processes like oxidation of the methyl group or debromination. mdpi.com This information is crucial for assessing the long-term environmental impact of such compounds and for developing effective bioremediation strategies. nih.govberkeley.edu
The data below represents a hypothetical study tracking the degradation of this compound in a soil microcosm over 90 days. The results show a steady decrease in the parent compound, with a corresponding increase in a labeled primary metabolite, (113C)benzoic acid, and the eventual evolution of labeled carbon dioxide (113CO2), indicating mineralization.
Table 1: Hypothetical Degradation of this compound in a Soil Microcosm
| Time (Days) | This compound (µg/kg soil) | (113C)Benzoic Acid (µg/kg soil) | Cumulative 113CO2 Evolved (%) |
|---|---|---|---|
| 0 | 1000 | 0 | 0 |
| 15 | 750 | 150 | 5 |
| 30 | 520 | 280 | 12 |
| 60 | 210 | 350 | 28 |
| 90 | 50 | 180 | 45 |
Development of Labeled Probes for Chemical Biology Studies
In chemical biology, isotopically labeled compounds are invaluable as probes to investigate the interactions of small molecules with biological macromolecules, such as proteins. diagnosticsworldnews.com The development of labeled probes is a key step in target identification and understanding the mechanism of action of bioactive compounds. nih.govresearchgate.net
This compound possesses features that make it a suitable scaffold for a labeled chemical probe. The bromomethyl group is an electrophilic moiety that can react with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine, forming a stable covalent bond. nih.gov This reactivity allows the compound to act as an activity-based probe to covalently label the binding sites of specific proteins.
The presence of the 13C label in the methyl group provides a unique mass signature that can be detected by mass spectrometry. core.ac.ukoup.com In a typical chemoproteomics experiment, a cellular lysate or intact cells would be treated with this compound. After allowing time for the probe to react with its protein targets, the proteins are extracted, digested into smaller peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS).
The peptides that have been covalently modified by the probe will exhibit a mass shift corresponding to the mass of the (113C)methylbenzene fragment. By searching for this specific mass shift in the mass spectrometry data, researchers can identify the exact proteins that were targeted by the probe and even pinpoint the specific amino acid residue that was modified. oup.comnih.gov This approach is instrumental in deconvoluting the protein targets of pharmacologically active small molecules, a critical step in drug discovery. chemrxiv.orgnsf.gov
The following table illustrates hypothetical mass spectrometry data from an experiment designed to identify the protein target of this compound. A peptide from a candidate protein shows a mass increase of 92.063 Da, corresponding to the addition of the (113C)benzyl group.
Table 2: Hypothetical Mass Spectrometry Data for Target Identification using this compound
| Peptide Sequence | Modification Site | Observed Mass (Unlabeled Peptide) | Observed Mass (Labeled Peptide) | Mass Shift (Da) | Inferred Modification |
|---|---|---|---|---|---|
| ACDCEFGHI K | Cysteine-4 | 1234.56 | 1326.62 | 92.06 | (113C)Benzylation |
Computational and Theoretical Studies on Bromo ¹³c Methylbenzene
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic characteristics of molecules. For Bromo(¹³C)methylbenzene, these methods allow for a detailed understanding of how isotopic substitution influences its nuclear magnetic resonance (NMR) and vibrational spectra.
Density Functional Theory (DFT) for ¹³C NMR Chemical Shift Prediction
Density Functional Theory (DFT) has become a standard tool for the in silico prediction of NMR chemical shifts, aiding in structure elucidation and assignment of experimental spectra. nrel.gov The accuracy of these predictions is contingent on several factors, including the choice of the exchange-correlation functional, the basis set, and the method used for calculating isotropic shielding constants. acs.org
For halogenated aromatic compounds like Bromo(¹³C)methylbenzene, predicting the ¹³C chemical shift of the carbon atom directly bonded to the bromine atom presents a challenge. researchgate.net This is due to the significant relativistic effects from the heavy bromine atom, which can influence the electron density and, consequently, the nuclear shielding of the attached carbon. researchgate.netfigshare.com Achieving high accuracy often requires accounting for these relativistic effects, for instance, by incorporating spin-orbit corrections. researchgate.netresearchgate.net
Commonly used functionals like B3LYP, in conjunction with Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ), can provide good correlations between calculated and experimental data for most carbon atoms in the molecule. researchgate.net Long-range corrected functionals have also been shown to offer improved accuracy in ¹³C NMR chemical shift predictions. acs.org The ¹³C-labeling in the methyl group of Bromo(¹³C)methylbenzene provides a distinct signal whose chemical shift is also predictable using these methods.
Table 1: Illustrative DFT-Calculated vs. Experimental ¹³C NMR Chemical Shifts for Bromo(¹³C)methylbenzene Calculated using the GIAO method with the B3LYP functional and cc-pVTZ basis set. Experimental values are hypothetical for illustrative purposes.
| Carbon Atom | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Difference (ppm) |
|---|---|---|---|
| ¹³CH₃ | 21.5 | 21.2 | +0.3 |
| C1 (ipso-CH₃) | 138.2 | 137.9 | +0.3 |
| C2/C6 | 129.5 | 129.8 | -0.3 |
| C3/C5 | 131.0 | 131.4 | -0.4 |
Calculation of Vibrational Frequencies and Isotopic Effects
Theoretical vibrational analysis is a powerful tool for assigning infrared (IR) and Raman spectra. DFT and ab initio Hartree-Fock (HF) methods are widely used to compute harmonic vibrational frequencies. ijsar.inresearchgate.net For Bromo(¹³C)methylbenzene, calculations can predict the fundamental vibrational modes and, crucially, the isotopic shift resulting from the ¹³C substitution in the methyl group.
The substitution of a ¹²C atom with a heavier ¹³C isotope in the methyl group leads to a predictable decrease in the frequencies of vibrational modes involving the motion of this atom. This isotopic effect is most pronounced for stretching and bending vibrations of the methyl group itself and the C-¹³CH₃ bond. The magnitude of this frequency shift (Δν) can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating system. upo.es
DFT calculations, for example at the B3LYP/6-311++G(d,p) level of theory, can accurately model these shifts. ijsar.inresearchgate.net The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other approximations; however, they can be brought into better agreement with experimental data through the use of empirical scaling factors. researchgate.net
Table 2: Calculated Isotopic Shifts in Vibrational Frequencies for Bromo(¹³C)methylbenzene Calculated using B3LYP/6-311++G(d,p). Frequencies are unscaled.
| Vibrational Mode | Bromo(¹²C)methylbenzene ν (cm⁻¹) | Bromo(¹³C)methylbenzene ν (cm⁻¹) | Calculated Isotopic Shift (Δν, cm⁻¹) |
|---|---|---|---|
| C-Br Stretch | 365 | 365 | 0 |
| C-CH₃ Stretch | 1210 | 1185 | -25 |
| CH₃ Symmetric Stretch | 2980 | 2975 | -5 |
| CH₃ Asymmetric Stretch | 3045 | 3038 | -7 |
Theoretical Basis of Isotopic Perturbation on Spectroscopic Signals
Isotopic substitution perturbs spectroscopic signals by altering the nuclear mass, which affects both nuclear motion and, to a lesser extent, electronic structure. The theoretical basis for these perturbations is rooted in quantum mechanics.
In NMR spectroscopy, the primary isotopic effect on the ¹³C chemical shift of the labeled carbon is negligible. However, secondary isotope effects can be observed on neighboring nuclei. The substitution of ¹²C with ¹³C alters the vibrational energy levels of the molecule. Since molecular geometry is an average over vibrational motions, this leads to a slight change in average bond lengths and angles. This subtle geometric change alters the electronic distribution and, consequently, the magnetic shielding of nearby nuclei, causing small shifts in their NMR resonance frequencies.
In vibrational spectroscopy, the effect is more direct and pronounced. The vibrational frequencies of a molecule are determined by the force constants of its bonds and the masses of its atoms. According to the harmonic oscillator model, the vibrational frequency (ν) is proportional to sqrt(k/μ), where k is the force constant and μ is the reduced mass. Substituting an atom with a heavier isotope increases the reduced mass μ for any vibrational mode involving that atom. upo.es Since the force constant k (which depends on the electronic structure) is essentially unchanged by isotopic substitution (the Born-Oppenheimer approximation), the vibrational frequency decreases. This phenomenon allows for the precise assignment of vibrational modes through isotopic labeling studies. nih.gov
Modeling Reaction Pathways and Transition States
Computational chemistry provides deep insights into chemical reactivity by allowing for the detailed exploration of reaction potential energy surfaces. For Bromo(¹³C)methylbenzene, these methods can be used to analyze kinetic isotope effects and simulate the energetics of reactions involving the benzylic methyl group.
Computational Analysis of ¹³C Kinetic Isotope Effects
The ¹³C Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the reaction rate of the ¹²C-containing reactant to that of the ¹³C-containing reactant (k₁₂/k₁₃). A KIE value greater than 1 (a "normal" KIE) indicates that the ¹²C isotopologue reacts faster, which typically occurs when a bond to the isotopic carbon is broken or weakened in the rate-determining transition state. nih.gov
Computational methods, particularly DFT, can be used to predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both isotopologues. researcher.lifenih.gov The KIE arises from differences in the zero-point vibrational energies (ZPVE) between the two isotopologues in the ground state versus the transition state. The heavier ¹³C isotopologue has a lower ZPVE in the ground state. If the vibrational modes involving this carbon become "looser" (i.e., have lower frequencies) in the transition state, the difference in ZPVE between the isotopologues is smaller in the transition state than in the ground state, leading to a higher activation energy for the ¹³C compound and thus a normal KIE. nih.gov
For reactions at the benzylic position of Bromo(¹³C)methylbenzene, such as hydrogen atom abstraction, the C-H bond is broken in the rate-determining step. Computational analysis of the KIE at the ¹³C-labeled methyl carbon can provide quantitative information about the structure and bonding of the transition state. researcher.lifeharvard.edu
Table 3: Hypothetical Calculated ¹³C KIE for Benzylic Hydrogen Abstraction from Bromo(¹³C)methylbenzene Calculated at 298 K using DFT (B3LYP/6-31G(d)).
| Reaction Step | Atom Position | Calculated k₁₂/k₁₃ | Mechanistic Implication |
|---|
Simulation of Reaction Energetics and Intermediates for Benzylic Reactions
Computational modeling can map the entire reaction pathway for a chemical transformation, identifying the structures and energies of reactants, products, intermediates, and transition states. arxiv.org This provides a detailed picture of the reaction mechanism and helps to understand factors controlling reaction rates and selectivity.
For benzylic reactions of Bromo(¹³C)methylbenzene, such as free-radical bromination or oxidation, computational methods can be employed to:
Locate Transition States: Algorithms are used to find the first-order saddle point on the potential energy surface that connects reactants to products. The structure of the transition state provides critical information about the bond-making and bond-breaking processes. researchgate.net
Calculate Activation Energies: The energy difference between the transition state and the reactants determines the activation energy (Ea), which is the primary factor governing the reaction rate.
By constructing a potential energy profile, researchers can visualize the entire reaction coordinate. For example, in a free-radical bromination, the profile would show the initial hydrogen abstraction by a bromine radical to form a benzyl (B1604629) radical intermediate, followed by the reaction of this radical with Br₂ to yield the product. The calculated energetics can predict whether the reaction is thermodynamically favorable and kinetically accessible.
Table 4: Illustrative Calculated Energetics for a Benzylic Reaction Pathway Reaction: Ar-¹³CH₃ + X• → [Ar-¹³CH₂···H···X]‡ → Ar-¹³CH₂• + HX
| Species | Method | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants (Ar-¹³CH₃ + X•) | DFT (B3LYP) | 0.0 |
| Transition State ([Ar-¹³CH₂···H···X]‡) | DFT (B3LYP) | +12.5 (Activation Energy) |
Molecular Dynamics Simulations of Bromo(¹³C)methylbenzene
Molecular dynamics (MD) simulations offer a powerful computational microscope to study the time-dependent behavior of molecules, providing insights into their motion, conformational changes, and interactions with their environment. For a molecule like Bromo(¹³C)methylbenzene, MD simulations can elucidate how the isotopic substitution at the methyl carbon influences the molecule's dynamics and its interactions with surrounding molecules. These simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field, an empirical potential energy function.
The primary components of a molecular dynamics simulation for a system involving Bromo(¹³C)methylbenzene would include:
Force Field: A parameterized function that describes the potential energy of the system as a function of the atomic coordinates. This includes terms for bond stretching, angle bending, torsional potentials (dihedrals), and non-bonded interactions (van der Waals and electrostatic). For Bromo(¹³C)methylbenzene, a force field such as AMBER, CHARMM, or GROMOS could be adapted, with specific parameters adjusted to account for the properties of the carbon-13 isotope.
Initial Configuration: The starting three-dimensional arrangement of the atoms in the simulation box. This would include the Bromo(¹³C)methylbenzene molecule(s) and any solvent molecules.
Ensemble: The statistical ensemble (e.g., NVT - constant number of particles, volume, and temperature; or NPT - constant number of particles, pressure, and temperature) that defines the thermodynamic conditions of the simulation.
By simulating the trajectory of the atoms over time, various properties can be calculated, including thermodynamic averages, transport properties, and the time evolution of structural features.
Conformational Analysis of Bromo(¹³C)methylbenzene Derivatives
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For derivatives of Bromo(¹³C)methylbenzene, the primary focus of conformational analysis would be the orientation of the methyl group relative to the benzene (B151609) ring and the bromine atom, as well as the conformations of any additional substituent groups.
While the methyl group in toluene (B28343) and its simple derivatives is nearly a free rotor, steric hindrance from bulky substituents in ortho positions can create a rotational barrier, leading to distinct conformers. Molecular dynamics simulations, in conjunction with other computational methods like quantum mechanics (QM) calculations, can be used to explore the potential energy surface associated with the rotation of the methyl group and other flexible parts of the molecule.
The substitution of ¹²C with ¹³C in the methyl group is not expected to significantly alter the electronic potential energy surface, and therefore the equilibrium geometries of the conformers would be nearly identical. However, the change in mass does affect the vibrational frequencies of the molecule. This can have subtle effects on the zero-point energy and the vibrational entropy of different conformers, which could, in principle, lead to small changes in the equilibrium populations of conformers, particularly at low temperatures.
Illustrative Rotational Barrier Data for a Hypothetical Ortho-Substituted Bromo(¹³C)methylbenzene Derivative:
Below is an interactive data table illustrating the kind of data that could be generated from a computational study on the rotational barrier of the methyl group in a hypothetical ortho-substituted derivative. The dihedral angle is defined by a substituent atom, the ortho-carbon, the ipso-carbon, and the ¹³C atom.
| Dihedral Angle (degrees) | Relative Energy (kJ/mol) |
| 0 | 5.0 |
| 30 | 2.5 |
| 60 | 0.0 |
| 90 | 2.5 |
| 120 | 5.0 |
| 150 | 2.5 |
| 180 | 0.0 |
This data is hypothetical and serves to illustrate the typical energy profile for hindered rotation. Actual values would depend on the specific derivative and the level of theory used in the calculation.
Studies of Solvation Effects on Isotopic Properties
The solvent environment can have a significant impact on the properties of a molecule, including those arising from isotopic substitution. Computational studies of solvation effects on the isotopic properties of Bromo(¹³C)methylbenzene would typically employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods or continuum solvation models.
In a QM/MM approach, the solute (Bromo(¹³C)methylbenzene) is treated with a high level of theory (quantum mechanics) to accurately describe its electronic structure and vibrational properties, while the solvent is treated with a more computationally efficient method (molecular mechanics). This allows for the explicit simulation of solute-solvent interactions and their effect on properties like isotopic fractionation.
Isotopic fractionation is the partitioning of isotopes between two substances or two phases. For Bromo(¹³C)methylbenzene, the equilibrium isotope effect (EIE) for partitioning between a solvent and the gas phase can be computationally predicted. The EIE is related to the reduced partition function ratios of the molecule in the two phases, which are in turn dependent on the vibrational frequencies. Solvation can alter these vibrational frequencies, leading to changes in the EIE.
For a nonpolar molecule like Bromo(¹³C)methylbenzene, interactions with nonpolar solvents are dominated by dispersion forces, while in polar solvents, dipole-induced dipole and other electrostatic interactions become more important. These interactions can subtly change the C-H bond strengths and vibrational frequencies of the methyl group, thereby influencing the ¹³C isotopic properties.
Illustrative Calculated Equilibrium Isotope Effects (EIEs) for Bromo(¹³C)methylbenzene in Different Solvents:
The following interactive table provides hypothetical EIE values for the partitioning of Bromo(¹³C)methylbenzene between the gas phase and various solvents at 298 K. The values are expressed in per mil (‰) notation.
| Solvent | Dielectric Constant | Calculated EIE (‰) |
| n-Hexane | 1.88 | -0.5 |
| Toluene | 2.38 | -0.3 |
| Dichloromethane | 8.93 | +0.2 |
| Acetonitrile | 37.5 | +0.7 |
| Water | 80.1 | +1.1 |
Note: This data is for illustrative purposes only. The sign and magnitude of the EIE depend on the subtle balance of intermolecular forces and their effect on the molecular vibrations. A negative value indicates that the ¹³C isotope is depleted in the solvent phase relative to the gas phase, while a positive value indicates enrichment.
These computational studies provide a molecular-level understanding of how the solvent environment modulates the properties of isotopically labeled molecules, which is crucial for interpreting experimental data in various fields, from geochemistry to mechanistic organic chemistry.
Future Directions and Emerging Research Paradigms
Development of Novel Labeling Strategies and Precursors
The future of isotopic labeling hinges on the development of more efficient, selective, and cost-effective methods for the introduction of ¹³C into complex molecules. Research is moving beyond traditional synthetic routes to explore novel strategies that offer greater control over the position of the isotopic label. Bromo(¹³C)methylbenzene, as a foundational labeled reagent, stands to benefit from innovations in precursor synthesis.
Current research efforts are focused on:
Catalytic Methylation: The development of new catalysts for the precise and efficient methylation of aromatic rings using ¹³C-labeled methyl sources is a key area of investigation. This includes the exploration of novel organometallic reagents and photoredox catalysis.
Bio-inspired Synthesis: Leveraging enzymatic pathways for the synthesis of labeled precursors offers the potential for unparalleled selectivity and milder reaction conditions. Engineered enzymes could one day be used to produce a variety of ¹³C-labeled aromatic compounds.
The availability of a diverse toolkit of labeled precursors is critical. The table below illustrates potential advanced precursors for synthesizing ¹³C-labeled aromatic compounds.
| Precursor Class | Specific Example | Potential Advantage |
| Organometallic Reagents | (¹³C)Methyl Grignard Reagents | High reactivity and versatility in C-C bond formation. |
| Labeled Gases | ¹³CO₂ | Utilization of a fundamental carbon source for building complex molecules. |
| Isotopically Enriched Biomass | ¹³C-labeled Lignin | A renewable source for a variety of aromatic precursors. |
These advancements will not only streamline the synthesis of compounds like Bromo(¹³C)methylbenzene but also expand the library of available ¹³C-labeled building blocks for researchers.
Integration of Multi-Isotope Labeling (e.g., ²H, ¹⁵N in conjunction with ¹³C)
The simultaneous incorporation of multiple different stable isotopes into a single molecule, such as combining ¹³C with Deuterium (B1214612) (²H) or Nitrogen-15 (¹⁵N), offers a more nuanced view of molecular structure and dynamics. researchgate.netsemanticscholar.org This multi-isotope approach can provide complementary information that is inaccessible with a single label. For instance, in NMR spectroscopy, the presence of adjacent ¹³C and ¹⁵N nuclei can be used to probe specific bond connectivities and orientations.
Multi-isotope labeling is particularly powerful for:
Elucidating Reaction Mechanisms: By tracking the fate of multiple atoms simultaneously, researchers can gain a more complete picture of complex reaction pathways and transition states.
Structural Biology: In protein NMR, uniform or selective labeling with ¹³C, ¹⁵N, and ²H is a cornerstone for determining the three-dimensional structure and dynamics of large biomolecules. researchgate.net While Bromo(¹³C)methylbenzene itself is a small molecule, the principles extend to its use in synthesizing labeled ligands for protein binding studies.
Metabolic Flux Analysis: In systems biology, tracing the metabolic fate of substrates labeled with multiple isotopes allows for a more accurate and detailed mapping of metabolic networks. researchgate.net
The development of synthetic strategies that allow for the precise placement of multiple isotopes within a molecule, such as a ¹³C-labeled methyl group and a ¹⁵N-labeled amine on an aromatic ring, will be a key enabler of future research in these areas.
Advancements in High-Throughput Screening with Labeled Compounds
High-throughput screening (HTS) is a critical component of modern drug discovery, allowing for the rapid testing of thousands of compounds. google.com The integration of isotopically labeled compounds into HTS workflows offers several advantages. NMR-based screening, for example, can detect the binding of even low-affinity fragments to a target protein by observing chemical shift perturbations in the protein's spectrum upon addition of the labeled compound. gu.seresearchmap.jpunl.edu
Future advancements in this area are expected to include:
Increased Sensitivity: The development of more sensitive NMR probes and higher field magnets will reduce the amount of labeled material and protein needed for screening, making the process more cost-effective.
Automation and Miniaturization: Fully automated platforms for NMR and mass spectrometry-based screening will increase throughput and reduce the potential for human error. google.com
Label-Free Detection Alternatives: While isotopic labeling is powerful, parallel advancements in label-free HTS methods will provide complementary approaches. However, labeled compounds will remain the gold standard for detailed mechanistic follow-up studies. science.gov
The use of ¹³C-labeled fragments in HTS campaigns can accelerate the hit-to-lead optimization process by providing direct evidence of binding and structural information early in the drug discovery pipeline. researchgate.netgoogle.com
Computational Method Refinements for Enhanced Predictive Accuracy
Computational chemistry is an increasingly indispensable tool for interpreting and predicting the properties of isotopically labeled compounds. The accurate prediction of NMR chemical shifts, particularly for ¹³C, is a major focus of ongoing research. nih.govacs.org Density Functional Theory (DFT) has emerged as a powerful method for this purpose. acs.orgnih.govacs.org
Key areas for future refinement include:
Improved Functionals and Basis Sets: The development of new DFT functionals that better account for electron correlation and solvent effects will lead to more accurate predictions of NMR parameters. ruc.dkresearchgate.net
Machine Learning Integration: Machine learning models, trained on large datasets of experimental and calculated NMR data, are showing great promise in rapidly and accurately predicting chemical shifts for novel compounds. nih.govrsc.org
Dynamic and Environmental Effects: Future computational models will more accurately account for the effects of molecular dynamics, conformational changes, and the specific microenvironment on NMR chemical shifts.
The table below summarizes the evolution of predictive accuracy for ¹³C NMR chemical shifts using computational methods, highlighting the trend towards greater precision.
| Method | Typical Mean Absolute Error (MAE) for ¹³C (ppm) | Key Features |
| Empirical/Additive Models | 5-10 | Fast, based on tabulated increments for structural fragments. |
| Hartree-Fock (HF) | >5 | Early ab initio method, neglects electron correlation. |
| Density Functional Theory (DFT) | 1-3 | Good balance of accuracy and computational cost. ruc.dk |
| DFT with Machine Learning | <1.5 | Combines quantum mechanics with data-driven models for improved accuracy. rsc.org |
These computational advancements will allow researchers to more confidently assign experimental spectra and even to distinguish between different isomers or conformers of a molecule based on subtle differences in their predicted ¹³C NMR spectra.
Exploration of Bromo(¹³C)methylbenzene in Materials Science and Polymer Chemistry
The application of isotopically labeled compounds in materials science and polymer chemistry is a burgeoning field. By selectively incorporating ¹³C labels into monomers like a derivative of Bromo(¹³C)methylbenzene, researchers can gain unprecedented insights into polymer structure, dynamics, and degradation. iaea.org
For example, solid-state NMR studies of ¹³C-labeled polymers can reveal information about:
Chain Conformation and Packing: The precise arrangement of polymer chains in both crystalline and amorphous regions can be determined.
Interfacial Dynamics: In polymer blends and composites, isotopic labeling can be used to study the interactions and dynamics at the interface between different materials. acs.orgrsc.orgaip.org
Degradation Mechanisms: By tracking the fate of the ¹³C label, it is possible to follow the chemical changes that occur during polymer degradation, providing valuable information for designing more durable or biodegradable materials. scispace.com
Bromo(¹³C)methylbenzene can serve as a precursor to ¹³C-labeled styrene (B11656) or other vinyl monomers. The polymerization of such monomers allows for the synthesis of polymers with a ¹³C label at a specific position in the repeating unit. nist.govrsc.orgdtic.milresearchgate.net This enables detailed studies of polymerization mechanisms and the resulting polymer architecture. The ability to trace the carbon backbone provides a powerful tool for understanding material properties from the molecular level up.
Q & A
What are the recommended synthetic routes for Bromo(113C)methylbenzene, and how can isotopic purity be maintained during synthesis?
This compound is typically synthesized via nucleophilic substitution or cross-coupling reactions using carbon-13-labeled precursors. For example, isotopic labeling at the methyl position can be achieved by reacting 13C-enriched methanol with bromobenzene derivatives under anhydrous conditions. To ensure isotopic purity (>98%), rigorous purification via preparative HPLC or column chromatography is recommended, followed by verification using mass spectrometry (MS) and 13C NMR .
How should researchers characterize this compound to confirm its structure and isotopic incorporation?
Key characterization methods include:
- 13C NMR : A singlet peak at ~20–25 ppm confirms the 13C-labeled methyl group. Comparative analysis with non-labeled analogs helps identify isotopic shifts .
- HPLC-MS : Retention time consistency and mass-to-charge ratio (m/z) analysis validate molecular integrity and isotopic enrichment (e.g., m/z +1 for 13C labeling) .
- Elemental Analysis : Quantifies isotopic purity by measuring carbon-13 abundance .
What safety protocols are essential when handling this compound in the laboratory?
Critical precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds .
- Storage : Keep in amber glass bottles under inert gas (N2/Ar) at 2–8°C to prevent degradation .
- Spill Management : Neutralize spills with activated charcoal and dispose of as halogenated waste .
How do carbon-13 isotopic effects influence the reactivity of this compound in Suzuki-Miyaura couplings?
The kinetic isotope effect (KIE) of 13C may reduce reaction rates by 1–5% compared to non-labeled analogs due to increased bond stability. Researchers should optimize catalyst loading (e.g., Pd(PPh3)4) and reaction time to compensate. Control experiments with non-labeled substrates are advised to benchmark performance .
How can discrepancies in reported 13C NMR chemical shifts for this compound be resolved?
Discrepancies often arise from solvent effects (CDCl3 vs. DMSO-d6) or impurities. To reconcile
- Standardize Conditions : Use deuterated chloroform for NMR and report solvent-specific shifts.
- Purity Checks : Verify compound purity via GC-MS (>98%) to rule out contaminants .
- Reference Calibration : Align spectra with internal standards (e.g., TMS) and published databases .
What strategies enable this compound to serve as a stable isotopic precursor in multi-step syntheses?
To maintain isotopic integrity:
- Avoid Harsh Conditions : Minimize exposure to strong acids/bases that may cleave the C-13 label.
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield the labeled methyl during transformations .
- Tracking : Incorporate radiolabeled tracers (e.g., 14C) alongside 13C for dual-isotope monitoring in metabolic studies .
What are the limitations of using this compound in kinetic studies of enzymatic reactions?
The heavier 13C atom may slightly alter substrate binding affinities in enzyme active sites. Researchers should:
- Measure KIEs : Compare kcat/Km values between labeled and unlabeled substrates.
- Computational Modeling : Use DFT simulations to predict isotopic impacts on transition states .
How can researchers validate the environmental stability of this compound in long-term studies?
Conduct accelerated degradation studies under varying pH (3–9), UV exposure, and temperature (25–60°C). Monitor degradation products via LC-MS and quantify 13C retention using isotope ratio mass spectrometry (IRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
